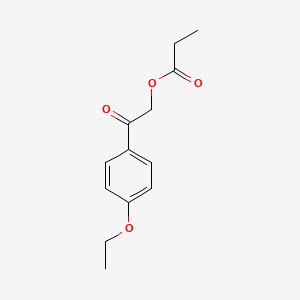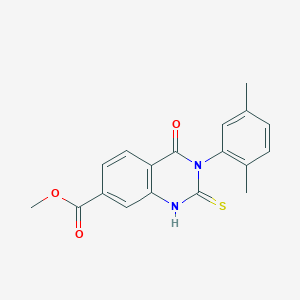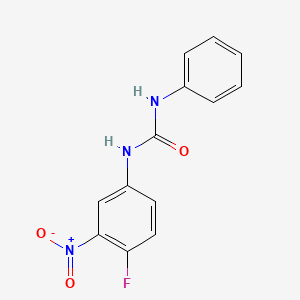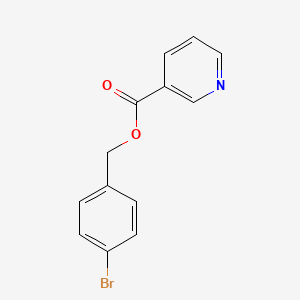
2-(4-ethoxyphenyl)-2-oxoethyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-2-oxoethyl propionate, also known as EEPP, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including pharmaceuticals, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-2-oxoethyl propionate has been studied extensively for its potential applications in pharmaceuticals. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. In addition, 2-(4-ethoxyphenyl)-2-oxoethyl propionate has been studied for its potential use in agriculture as a pesticide and in materials science as a polymer modifier.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl propionate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-(4-ethoxyphenyl)-2-oxoethyl propionate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, 2-(4-ethoxyphenyl)-2-oxoethyl propionate has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2-oxoethyl propionate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-ethoxyphenyl)-2-oxoethyl propionate inhibits the growth of cancer cells and bacteria. In addition, 2-(4-ethoxyphenyl)-2-oxoethyl propionate has been shown to reduce inflammation in animal models of arthritis and colitis. However, the effects of 2-(4-ethoxyphenyl)-2-oxoethyl propionate on human health are not yet fully understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethoxyphenyl)-2-oxoethyl propionate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it is stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, 2-(4-ethoxyphenyl)-2-oxoethyl propionate also has some limitations. It is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic at high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl propionate. One area of interest is the development of 2-(4-ethoxyphenyl)-2-oxoethyl propionate-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies are needed to determine the safety and efficacy of 2-(4-ethoxyphenyl)-2-oxoethyl propionate in humans. Another area of interest is the development of 2-(4-ethoxyphenyl)-2-oxoethyl propionate-based pesticides for use in agriculture. Finally, there is potential for 2-(4-ethoxyphenyl)-2-oxoethyl propionate to be used as a polymer modifier in materials science, and further research in this area could lead to the development of new materials with improved properties.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-2-oxoethyl propionate is a chemical compound that has shown potential in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method has been optimized, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 2-(4-ethoxyphenyl)-2-oxoethyl propionate in these areas and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-2-oxoethyl propionate involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with propionic anhydride to yield 2-(4-ethoxyphenyl)-2-oxoethyl propionate. This synthesis method has been optimized by various researchers, and the yield of 2-(4-ethoxyphenyl)-2-oxoethyl propionate has been improved significantly.
Propiedades
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-13(15)17-9-12(14)10-5-7-11(8-6-10)16-4-2/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNENUYCVXAXBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethoxyphenyl)-2-oxoethyl] propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)



![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)





![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)